1-(4-Methoxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione
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Overview
Description
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom, with one phenyl ring substituted with a methoxy group at the para position and another phenyl ring substituted with a nitro group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 4-methoxybenzaldehyde and 3-nitroacetophenone in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
- Dissolve 4-methoxybenzaldehyde and 3-nitroacetophenone in ethanol.
- Add sodium ethoxide to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedione,1-(4-methoxyphenyl)-3-phenyl-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1,3-Propanedione,1-(4-methoxyphenyl)-3-(4-nitrophenyl)-: The nitro group is positioned differently, which can affect the compound’s properties.
1,3-Propanedione,1-(4-methoxyphenyl)-3-(2-nitrophenyl)-: Another positional isomer with potentially different reactivity and applications.
Uniqueness
1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings
Properties
CAS No. |
37975-16-9 |
---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13NO5/c1-22-14-7-5-11(6-8-14)15(18)10-16(19)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
IGEZAWGTOAHSLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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